4-Bromo-5-fluoro-2-methoxyphenol
Description
Research Significance and Academic Context of 4-Bromo-5-fluoro-2-methoxyphenol
This compound, a halogenated derivative of guaiacol (B22219), holds considerable interest within the academic and research communities. Its unique substitution pattern, featuring bromine, fluorine, and methoxy (B1213986) groups on the phenol (B47542) ring, makes it a valuable building block in organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations, enabling the creation of more complex molecules. Researchers are particularly interested in how the interplay of these substituents influences the compound's reactivity and properties. The academic context of this compound is rooted in the broader study of substituted aromatic compounds and their potential applications in medicinal chemistry and materials science.
The structural characteristics of this compound, such as its molecular formula C7H6BrFO2 and distinct InChIKey BJNIUDHOXUKBCY-UHFFFAOYSA-N, provide a foundation for its investigation. uni.lu The compound is recognized as a fluorinated building block, a bromide, a benzene (B151609) compound, and an ether, highlighting its versatility in synthetic chemistry. bldpharm.com Its role as a fluorinated methoxy-substituted catechol analog further underscores its potential in the synthesis of complex chemical structures. alkalisci.com
Historical Trajectory of Halogenated Phenols in Chemical and Medicinal Research
The study of phenols and their derivatives has a rich history, with their initial isolation from coal tar in the late 18th and early 19th centuries. nih.govwikipedia.org Pure phenol was first isolated in 1834 and its structure was confirmed in 1842. nih.gov The introduction of phenol as an antiseptic by Lister in the 1860s marked a significant milestone in medicine and surgery. nih.govpharmaguideline.comcutm.ac.in
Throughout the 20th century, the development of medicinal chemistry led to the exploration of various substituted phenols for therapeutic purposes. pharmaguideline.comcutm.ac.in The recognition of structure-activity relationships, pioneered by researchers like Hansch in the 1960s, provided a systematic approach to drug design, further fueling interest in modified phenol structures. cutm.ac.in Halogenation, in particular, became a key strategy to modulate the physicochemical properties and biological activity of phenol-containing molecules. This has led to the inclusion of halogenated phenols in a wide array of pharmaceuticals, agrochemicals, and industrial products. nsf.gov For instance, halogenated phenols are found in herbicides like ioxynil (B1672095) and bromoxynil, and in antibiotics such as cefiderocol, which contains a chlorine-substituted phenol. nsf.gov
Definitive Research Objectives for this compound Studies
The primary research objectives for studies involving this compound are centered on its synthesis, characterization, and exploration of its synthetic utility. Key goals include:
Development of efficient and scalable synthetic routes: Researchers aim to devise practical methods for the preparation of this compound from readily available starting materials.
Thorough characterization of its chemical and physical properties: This includes detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of physical constants to establish a comprehensive profile of the compound.
Investigation of its reactivity in various organic reactions: Understanding how the bromo, fluoro, and methoxy substituents direct further chemical transformations is crucial for its application as a synthetic intermediate.
Exploration of its potential as a precursor for novel compounds: A significant objective is to utilize this compound in the synthesis of new molecules with potential applications in fields such as medicinal chemistry and materials science. For example, similar bromo- and methoxy-substituted compounds have been investigated for their cytotoxic effects against cancer cell lines. nih.govresearchgate.net
Detailed Research Findings
Synthesis and Properties
The synthesis of related brominated methoxyphenols has been reported through various methods. For instance, 5-Bromo-2-methoxyphenol (B1267044) can be synthesized from guaiacol (o-methoxyphenol) through a three-step process involving acetylation, bromination using N-bromosuccinimide, and subsequent deacetylation. chemicalbook.com This process yields the desired product in high purity. chemicalbook.com
The physical and chemical properties of this compound and its isomers are documented in various chemical databases. These properties are crucial for its handling and for predicting its behavior in chemical reactions.
Interactive Data Table: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C7H6BrFO2 | uni.lu |
| Monoisotopic Mass | 219.95352 Da | uni.lu |
| XlogP (predicted) | 2.8 | uni.lu |
| InChIKey | BJNIUDHOXUKBCY-UHFFFAOYSA-N | uni.lu |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While specific spectra for this exact compound are not widely published, data for its isomers and related compounds provide valuable insights. For example, the 1H-NMR spectrum of 5-Bromo-2-methoxyphenol in CDCl3 shows characteristic signals for the aromatic protons, the hydroxyl proton, and the methoxy group protons. chemicalbook.com Mass spectrometry data, including predicted collision cross sections for various adducts, are also available for isomers like 2-bromo-5-fluoro-4-methoxyphenol. uni.lu
Interactive Data Table: Predicted Collision Cross Section (CCS) for [M+H]+ adduct of 2-bromo-5-fluoro-4-methoxyphenol
| Adduct | m/z | Predicted CCS (Ų) | Source |
| [M+H]+ | 220.96080 | 134.5 | uni.lu |
Applications in Organic Synthesis
The primary application of this compound in a research context is as a versatile intermediate in organic synthesis. The presence of three different functional groups (hydroxyl, bromo, and fluoro) on the aromatic ring allows for selective and sequential reactions. For instance, the hydroxyl group can be protected to allow for modifications at other positions, and the bromine atom can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The fluorine atom, while generally less reactive, can influence the electronic properties of the molecule and its subsequent reactivity.
Related fluorinated methoxyphenols, such as 4-Fluoro-2-methoxyphenol, are used in the synthesis of poly(4-fluoro-2-methoxyphenol) and fluorinated masked o-benzoquinones. alkalisci.com Similarly, bromo-methoxy substituted benzaldehydes are utilized in the synthesis of chalcone (B49325) derivatives, which have been investigated for their biological activities. researchgate.net These examples highlight the potential synthetic pathways that could be explored starting from this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-fluoro-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNIUDHOXUKBCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650148 | |
| Record name | 4-Bromo-5-fluoro-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886510-25-4 | |
| Record name | 4-Bromo-5-fluoro-2-methoxyphenol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80650148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886510-25-4 | |
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Synthetic Methodologies and Chemical Transformations of 4 Bromo 5 Fluoro 2 Methoxyphenol
Established Synthetic Pathways Towards 4-Bromo-5-fluoro-2-methoxyphenol
While a single, universally established synthetic route for this compound is not extensively documented in publicly available literature, its synthesis can be logically approached through the strategic functionalization of readily available precursors. The key challenge lies in the controlled introduction of the bromine atom at the correct position on the fluorinated and methoxylated phenol (B47542) ring.
A plausible and commonly employed strategy for the synthesis of halogenated phenols involves the electrophilic bromination of a suitable phenol precursor. In the case of this compound, a logical precursor is 4-fluoro-2-methoxyphenol. The synthesis would likely proceed as follows:
Starting Material: The synthesis would commence with 4-fluoro-2-methoxyphenol. This precursor possesses the required fluorine and methoxy (B1213986) substituents.
Electrophilic Bromination: The key step is the regioselective bromination of 4-fluoro-2-methoxyphenol. The hydroxyl (-OH) and methoxy (-OCH3) groups are both ortho-, para-directing and activating, while the fluorine (-F) atom is ortho-, para-directing but deactivating. The interplay of these directing effects is crucial. The hydroxyl group is a more powerful activating group than the methoxy group. Therefore, the position ortho to the hydroxyl and meta to the fluorine and methoxy groups is the most likely site for bromination.
Reaction Conditions: The bromination can be achieved using various brominating agents. A common and effective reagent for the controlled bromination of activated rings is N-Bromosuccinimide (NBS) in a suitable solvent like dichloromethane (B109758) or acetonitrile. The reaction is typically carried out at or below room temperature to control selectivity and minimize the formation of poly-brominated byproducts.
A representative reaction scheme is presented below:
An alternative approach involves the derivatization of a precursor where the bromine atom is already in place. However, this is often a more complex route. A hypothetical pathway could start from a precursor like 2-bromo-5-fluoroanisole, which would then require the introduction of the hydroxyl group at the correct position. This would likely involve a challenging regioselective oxidation or a multi-step sequence.
Another potential precursor derivatization route could start from 4-fluoro-2-methoxyaniline. google.com The amino group could be converted to a diazonium salt, which could then be subjected to a Sandmeyer-type reaction to introduce the bromine atom. However, controlling the regioselectivity of the initial bromination of the aniline (B41778) derivative would still be a primary concern.
Development of Novel Synthetic Approaches for this compound
The development of novel synthetic methods for compounds like this compound is driven by the need for improved efficiency, selectivity, and sustainability.
The primary challenge in the synthesis of this compound is achieving high regioselectivity in the bromination step. The directing effects of the substituents on the aromatic ring can lead to a mixture of isomers. Research in this area focuses on:
Optimizing Directing Group Effects: The powerful ortho-, para-directing effect of the hydroxyl group is the dominant factor. However, steric hindrance from the adjacent methoxy group can influence the regiochemical outcome.
Use of Specialized Brominating Agents: Different brominating agents can exhibit varying degrees of selectivity. For instance, the use of tetraalkylammonium tribromides has been shown to favor para-bromination of phenols, which in this case would not yield the desired product but highlights the principle of reagent-controlled regioselectivity. nih.gov
Protecting Group Strategies: Temporarily protecting the highly activating hydroxyl group as an ether or ester can alter the electronic and steric environment of the aromatic ring, potentially leading to a different and more desirable regiochemical outcome during bromination. The protecting group would then be removed in a subsequent step.
The principles of green chemistry aim to make chemical processes more environmentally benign. royalsocietypublishing.org These principles can be applied to the synthesis of this compound in several ways: mdpi.comnumberanalytics.comtandfonline.com
Atom Economy: Designing a synthesis that maximizes the incorporation of all materials used in the process into the final product. Direct bromination of a precursor is generally more atom-economical than a multi-step route involving protecting groups.
Use of Safer Solvents: Replacing hazardous solvents like dichloromethane with greener alternatives such as ethanol, water, or supercritical CO2. tandfonline.com
Catalysis: Employing catalytic methods instead of stoichiometric reagents can reduce waste. For example, developing a catalytic bromination process would be a significant green improvement. researchgate.net
Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis can often reduce reaction times and energy consumption. tandfonline.com A greener approach to the bromination of aromatic rings has been described in the literature, which could be adapted for this synthesis. ed.gov
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Prevention of Waste | Optimizing reaction conditions to maximize yield and minimize byproducts. |
| Atom Economy | Favoring addition and substitution reactions over eliminations and protecting group strategies. |
| Less Hazardous Chemical Syntheses | Using less toxic brominating agents than elemental bromine. |
| Designing Safer Chemicals | The properties of the final product are inherent to its structure. |
| Safer Solvents and Auxiliaries | Replacing chlorinated solvents with greener alternatives. |
| Design for Energy Efficiency | Exploring microwave-assisted or room-temperature reactions. |
| Use of Renewable Feedstocks | Not directly applicable for this specific synthesis at present. |
| Reduce Derivatives | Avoiding the use of protecting groups if possible. |
| Catalysis | Investigating catalytic bromination methods. |
| Design for Degradation | The biodegradability of the final product would require specific studies. |
| Real-time Analysis for Pollution Prevention | Using analytical techniques to monitor the reaction and prevent runaway conditions. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions or fires. |
Chemical Functionalization and Derivatization of this compound
The presence of three distinct functional handles—a phenolic hydroxyl group, a bromine atom, and a fluoro-substituted aromatic ring—makes this compound a versatile platform for further chemical modification.
Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can undergo a variety of standard reactions, including:
Etherification: Reaction with alkyl halides in the presence of a base to form ethers.
Esterification: Reaction with acyl chlorides or anhydrides to form esters.
O-Arylation: Coupling with aryl halides to form diaryl ethers.
Reactions of the Aryl Bromide: The bromine atom serves as a valuable functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions such as:
Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.
Heck Coupling: Reaction with alkenes to form substituted alkenes.
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
Nucleophilic Aromatic Substitution: While less reactive than activated aryl halides, the fluorine atom could potentially undergo nucleophilic aromatic substitution under specific conditions, although this would likely require harsh reaction conditions due to the presence of the deactivating bromine atom.
The derivatization of related compounds, such as the synthesis of 2-Bromo-5'-fluoro-2'-methoxyacetophenone, demonstrates the potential for functionalizing the core structure. sigmaaldrich.com
Synthesis of Schiff Base Derivatives of this compound
Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are synthesized through the condensation reaction of a primary amine with a carbonyl compound (aldehyde or ketone). mediresonline.org While direct synthesis from this compound requires its conversion to an amino-derivative, the general principles for Schiff base formation are well-established and can be applied to derivatives of this compound.
The synthesis of Schiff bases from substituted aromatic compounds is a common strategy in medicinal chemistry to generate libraries of compounds with diverse biological activities. mdpi.comnih.gov For instance, Schiff bases have been successfully synthesized from various benzaldehyde (B42025) derivatives and para-aminophenol, yielding products with high percentages. mediresonline.org The general reaction involves refluxing equimolar amounts of the amine and the aldehyde in a suitable solvent, such as ethanol. mdpi.comnih.gov The progress of the reaction is typically monitored by thin-layer chromatography (TLC). mdpi.com
In a related context, novel Schiff base ligands like 4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol have been synthesized by the condensation of 5-bromo salicylaldehyde (B1680747) with 2-(4-aminophenyl)ethan-1-ol in refluxing ethanol. nih.gov This highlights a common synthetic route where a salicylaldehyde derivative is reacted with an amine. To apply this to this compound, the phenol would first need to be converted into a salicylaldehyde derivative, for example through a formylation reaction.
The table below outlines a general synthetic scheme for Schiff base formation that would be applicable to an amino derivative of this compound or a corresponding aldehyde derivative.
| Reactant A | Reactant B | Reaction Conditions | Product Type | Reference |
| Primary Amine (e.g., Amino-derivative of this compound) | Aldehyde or Ketone | Ethanol, Reflux | Schiff Base | mediresonline.orgmdpi.com |
| Aldehyde (e.g., Formylated this compound) | Primary Amine | Ethanol, Reflux | Schiff Base | nih.govnih.gov |
These Schiff base derivatives are often investigated for their potential as antibacterial, antifungal, and anticancer agents. mediresonline.orgmdpi.comnih.gov
Introduction of Diverse Chemical Moieties via Substitution Reactions
The chemical structure of this compound offers several sites for substitution reactions, allowing for the introduction of a wide range of chemical moieties. The bromine atom is a particularly useful handle for cross-coupling reactions, while the aromatic ring can undergo electrophilic substitutions, and the phenolic hydroxyl group can be alkylated or acylated.
One significant transformation is the use of 4-halo-2-methoxyphenols in inverse-electron-demand Diels-Alder reactions. chemicalbook.com In this process, the phenol is first oxidized to a masked o-benzoquinone. This intermediate can then react with electron-rich dienophiles like styrene (B11656) or vinyl ethers to create highly functionalized bicyclo[2.2.2]octenones. chemicalbook.com The presence of the halogen is noted to enhance the stability of the masked o-benzoquinone intermediate. chemicalbook.com
Furthermore, the bromine atom on the aromatic ring is susceptible to replacement through various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions. These reactions would allow for the introduction of aryl, vinyl, or amino groups, respectively, significantly diversifying the molecular structure.
The table below summarizes potential substitution reactions for this compound.
| Reaction Type | Reagent/Catalyst | Moiety Introduced | Product Class | Reference |
| Diels-Alder Reaction | Oxidation (e.g., Iodosobenzene diacetate), Dienophile | Polycyclic system | Bicyclo[2.2.2]octenones | chemicalbook.com |
| Nucleophilic Fluorine Substitution | Et3N·3HF | Fluorine | Fluoro-substituted analogues | researchgate.net |
| Friedel-Crafts Reaction | Acyl/Alkyl Halide, Lewis Acid | Acyl/Alkyl group | Substituted Phenols | chemicalbook.com |
These substitution reactions are fundamental in modifying the core structure of this compound to generate novel compounds with potentially enhanced biological or material properties.
Formation of Complex Analogues for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are crucial in drug discovery and development for optimizing the biological activity of a lead compound. This compound serves as a valuable scaffold for generating libraries of complex analogues for such studies. By systematically modifying its structure, researchers can identify the key chemical features responsible for a desired biological effect.
A relevant example is the synthesis of novel scyphostatin (B1245880) analogues, which are inhibitors of neutral sphingomyelinase. The synthesis of these analogues has started from commercially available 4-bromoguaiacol (4-bromo-2-methoxyphenol), a closely related compound. chemicalbook.com The process involves oxidation to a dienone, followed by epoxidation. chemicalbook.com This demonstrates how the 4-bromo-2-methoxyphenol (B1221611) core can be elaborated into more complex structures.
Another approach for generating analogues for SAR studies involves "bromo scans" on related pharmacophores. In the development of cytotoxic benzenesulphonamides, bromine atoms have been introduced at various positions on a phenyl ring to explore their effect on activity. nih.gov This strategy could be applied to derivatives of this compound to probe the impact of the bromo and fluoro substituents on biological targets.
Furthermore, 5-bromo-2-methoxyphenol (B1267044) has been utilized as a starting material for the multi-step synthesis of a key intermediate for Bosutinib, a tyrosine kinase inhibitor used in cancer therapy. chemicalbook.com The synthesis involved steps such as Friedel-Crafts reaction, alkylation, bromination, and cyano substitution, culminating in an intramolecular cyclization to form the quinoline (B57606) core of the drug. chemicalbook.com This underscores the utility of bromomethoxyphenols in constructing complex, biologically active molecules.
The table below presents examples of complex analogues derived from related bromo-methoxyphenols, illustrating synthetic strategies for SAR studies.
| Starting Material | Synthetic Strategy | Target Analogue Class | Therapeutic Area | Reference |
| 4-Bromoguaiacol | Oxidation, Epoxidation | Scyphostatin Analogues | Enzyme Inhibition | chemicalbook.com |
| 5-Bromo-2-methoxyphenol | Multi-step synthesis including cyclization | Quinoline derivatives (Bosutinib intermediate) | Oncology | chemicalbook.com |
| N-(5-methoxyphenyl) methoxybenzenesulphonamides | Bromination (Bromo Scan) | Substituted Benzenesulphonamides | Oncology | nih.gov |
Through these and other synthetic transformations, this compound can be elaborated into a diverse range of complex molecules, providing a platform for detailed SAR investigations and the discovery of new therapeutic agents.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 5 Fluoro 2 Methoxyphenol
Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis
Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the intramolecular dynamics of a molecule. tandfonline.comresearchgate.net By analyzing the absorption or scattering of infrared radiation, specific vibrational modes corresponding to the stretching and bending of chemical bonds can be determined.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, resulting in a unique spectrum that acts as a molecular fingerprint. For 4-Bromo-5-fluoro-2-methoxyphenol, the FT-IR spectrum is characterized by absorption bands corresponding to its distinct functional groups: the hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and the substituted benzene (B151609) ring.
Theoretical and experimental studies on related halogenated phenols provide a basis for assigning the expected vibrational frequencies. nih.govumn.edu The spectrum would be dominated by a broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹, indicative of the phenolic hydroxyl group. The precise position and shape of this band can be influenced by intermolecular hydrogen bonding.
The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The C-O stretching vibrations of the methoxy and phenol (B47542) groups would result in strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. The presence of the heavy bromine atom and the electronegative fluorine atom will also influence the spectrum. The C-Br stretching vibration typically appears at lower wavenumbers, usually in the 500-600 cm⁻¹ range, while the C-F stretch is found at higher frequencies, around 1000-1400 cm⁻¹. Aromatic C=C stretching vibrations within the benzene ring are expected in the 1450-1600 cm⁻¹ region.
A study on a related Schiff-base compound, 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, identified key vibrational frequencies using FT-IR, which can serve as a reference. researchgate.net
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch | 3200-3600 (broad) | Phenolic Hydroxyl |
| Aromatic C-H Stretch | 3000-3100 | Benzene Ring |
| Aliphatic C-H Stretch | 2850-2960 | Methoxy Group |
| C=C Aromatic Stretch | 1450-1600 | Benzene Ring |
| C-F Stretch | 1000-1400 | Fluoro Group |
| Asymmetric C-O-C Stretch | 1200-1275 | Methoxy Ether |
| Symmetric C-O-C Stretch | 1000-1100 | Methoxy Ether |
| C-Br Stretch | 500-600 | Bromo Group |
Note: The data in this table is predicted based on characteristic vibrational frequencies of functional groups and data from related compounds.
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups like the hydroxyl group, Raman spectroscopy often provides stronger signals for non-polar, symmetric vibrations, such as the C=C bonds of the aromatic ring. The technique is valuable for analyzing the skeletal vibrations of the benzene ring, which can be affected by the pattern of substitution. For this compound, Raman spectroscopy would help to confirm the assignments made from the FT-IR spectrum and provide a more complete picture of the molecule's vibrational framework.
Electronic Absorption Spectroscopy for Optical Properties
Electronic absorption spectroscopy investigates the transitions of electrons from lower to higher energy levels upon absorption of ultraviolet (UV) or visible light. This provides insights into the electronic structure and optical properties of the molecule.
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. Phenols and their derivatives typically exhibit two main absorption bands in the UV region. These correspond to the π → π* electronic transitions of the aromatic system. The primary band (E2-band) usually appears around 200-220 nm, while a secondary band (B-band), which is more sensitive to substitution, appears at longer wavelengths, typically around 270-290 nm.
The presence of the hydroxyl, methoxy, bromo, and fluoro substituents will influence the exact position (λ_max) and intensity of these absorption maxima. Both the -OH and -OCH₃ groups are auxochromes, which tend to shift the absorption to longer wavelengths (a bathochromic or red shift). Experimental data from the related Schiff-base derivative showed absorption maxima that were analyzed to understand its electronic properties. researchgate.net For this compound, the electronic transitions are expected to be ligand-centered, specifically involving the π-system of the substituted phenol ring. acs.orgacs.org
Table 2: Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λ_max (nm) | Chromophore |
| π → π* (E2-band) | ~210-230 | Benzene Ring |
| π → π* (B-band) | ~275-295 | Substituted Benzene Ring |
Note: The data in this table is predicted based on typical electronic transitions for substituted phenols.
Time-Dependent Density Functional Theory (TD-DFT) is a computational quantum chemistry method used to predict the electronic absorption spectra of molecules. researchgate.net This approach calculates the energies of vertical electronic transitions from the ground state to various excited states, which correspond to the absorption peaks observed in a UV-Vis spectrum. researchgate.net
For this compound, TD-DFT calculations, often performed using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide theoretical values for the absorption wavelengths (λ_max), oscillator strengths, and the nature of the electronic transitions (e.g., HOMO to LUMO). researchgate.netrsc.org Such calculations have been successfully applied to analyze the spectra of complex organic molecules, including Schiff-base derivatives of phenols. researchgate.net The results from TD-DFT can corroborate experimental findings and help in the precise assignment of the observed absorption bands to specific electronic transitions within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
For this compound (C₇H₆BrFO₂), ¹H NMR and ¹³C NMR are the most relevant techniques.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methoxy protons, and the hydroxyl proton.
Aromatic Protons: There are two protons on the aromatic ring. Their chemical shifts will be influenced by the electronic effects of the four substituents (-OH, -OCH₃, -F, -Br). They will appear as doublets due to coupling with each other and may show further splitting due to coupling with the fluorine atom. The expected chemical shift range is typically 6.5-7.5 ppm.
Methoxy Protons: The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, as they have no adjacent protons to couple with. This signal is expected around 3.8-4.0 ppm.
Hydroxyl Proton: The phenolic -OH proton will appear as a broad singlet, with a chemical shift that can vary significantly (typically 5-9 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR: The carbon NMR spectrum will show seven distinct signals, one for each carbon atom in the unique chemical environments of the molecule. The chemical shifts are diagnostic of the type of carbon (sp² aromatic or sp³ methoxy) and are influenced by the attached substituents. The carbon atoms bonded to the electronegative oxygen, fluorine, and bromine atoms will have characteristic shifts. The C-F coupling will also be observable in the ¹³C spectrum, providing further structural confirmation.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and ¹H-¹⁹F Coupling Constants (J) for this compound
| Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H NMR | |||
| Ar-H (position 3) | 6.8 - 7.2 | Doublet of doublets (dd) | J(H-H) ≈ 8-9, J(H-F) ≈ 6-8 |
| Ar-H (position 6) | 7.0 - 7.4 | Doublet of doublets (dd) | J(H-H) ≈ 8-9, J(H-F) ≈ 2-4 |
| -OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A |
| -OH | 5.0 - 9.0 | Broad Singlet (br s) | N/A |
| ¹³C NMR | |||
| C-1 (-OH) | 145 - 155 | Doublet (d) | J(C-F) ≈ 2-5 |
| C-2 (-OCH₃) | 140 - 150 | Doublet (d) | J(C-F) ≈ 10-15 |
| C-3 | 115 - 125 | Doublet (d) | J(C-F) ≈ 2-5 |
| C-4 (-Br) | 110 - 120 | Doublet (d) | J(C-F) ≈ 20-25 |
| C-5 (-F) | 150 - 160 | Doublet (d) | J(C-F) ≈ 240-250 |
| C-6 | 115 - 125 | Doublet (d) | J(C-F) ≈ 5-10 |
| -OCH₃ | 55 - 65 | Singlet (s) | N/A |
Note: The data in this table is predicted based on established principles of NMR spectroscopy, including substituent effects and typical coupling constants in aromatic systems. ucl.ac.uknanalysis.comorganicchemistrydata.orgorganicchemistrydata.org The exact values can vary depending on the solvent and experimental conditions.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY)
Two-dimensional NMR techniques would provide deeper insights into the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): Would establish correlations between spin-coupled protons, confirming the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C NMR spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would identify protons that are close in space, which is crucial for determining the through-space proximity of substituents on the aromatic ring, such as the methoxy group and adjacent aromatic protons.
X-ray Diffraction Analysis for Crystalline Structure Determination
X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. Based on the crystal structure data, this analysis would reveal:
The nature and extent of intermolecular contacts, such as hydrogen bonding (e.g., O-H···O), halogen bonding (e.g., C-Br···O), and other van der Waals forces.
2D fingerprint plots that provide a quantitative summary of the different types of intermolecular contacts.
This analysis would be crucial for understanding how molecules of this compound pack in the solid state and which interactions govern its crystal architecture.
Computational Chemistry and Theoretical Insights into 4 Bromo 5 Fluoro 2 Methoxyphenol
Quantum Mechanical Studies of Electronic Structure
Quantum mechanical calculations are fundamental to understanding the electronic nature of 4-bromo-5-fluoro-2-methoxyphenol. These studies provide insights into the molecule's geometry, electron distribution, and bonding characteristics.
Density Functional Theory (DFT) for Ground State Properties and Optimization
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. This optimization process involves finding the set of atomic coordinates that corresponds to the minimum energy of the molecule.
Theoretical studies on similar bromophenol compounds have demonstrated that DFT methods can accurately predict molecular structures. nih.gov The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the steric and electronic effects of the bromine, fluorine, and methoxy (B1213986) substituents on the phenol (B47542) ring.
Selection of Appropriate Functionals and Basis Sets
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For phenolic compounds, including those with halogen substituents, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and reliable choice. nih.govnih.gov This functional combines the strengths of both Hartree-Fock theory and DFT.
The basis set determines the mathematical functions used to describe the atomic orbitals. For molecules containing heavier elements like bromine, and to accurately account for electron correlation and polarization effects, larger basis sets are necessary. A commonly employed basis set for such systems is 6-311++G(d,p) or 6-311+G(d,p). nih.govnih.gov The "+" symbols indicate the inclusion of diffuse functions to describe weakly bound electrons, while "(d,p)" denotes the addition of polarization functions to allow for more flexible orbital shapes.
Table 1: Representative Functionals and Basis Sets for Phenolic Compound Calculations
| Functional | Basis Set | Common Application |
| B3LYP | 6-311++G(d,p) | Geometry optimization and electronic property calculations for organic molecules. |
| M06-2X | 6-311++G(2d,2p) | Provides good results for thermochemistry and non-covalent interactions. |
| ωB97XD | def2-TZVP | Includes long-range dispersion corrections, suitable for larger systems. |
This table presents a selection of functionals and basis sets commonly used in the computational study of phenolic compounds, which would be applicable to this compound.
Natural Bond Orbital (NBO) Analysis for Delocalization and Interactions
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study the delocalization of electron density and the nature of intramolecular and intermolecular interactions. By transforming the calculated wave function into a set of localized orbitals, NBO analysis provides a clear chemical picture of bonding and lone pairs.
For this compound, NBO analysis can quantify the hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals. These interactions are crucial for understanding the stability of the molecule. For instance, the interaction between the lone pair orbitals of the oxygen, fluorine, and bromine atoms and the antibonding orbitals of the aromatic ring can be evaluated. The stabilization energy (E(2)) associated with these interactions provides a measure of their strength. nih.gov
Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) O | π(C-C) | ~5-10 | Resonance stabilization from the hydroxyl group. |
| LP(1) F | σ(C-C) | ~1-3 | Inductive effect and weak hyperconjugation. |
| LP(1) Br | σ(C-C) | ~1-2 | Inductive effect and weak hyperconjugation. |
| LP(2) OCH₃ | π(C-C) | ~2-5 | Resonance stabilization from the methoxy group. |
This table provides hypothetical E(2) values to illustrate the types of interactions that would be analyzed for this compound, based on findings for similar molecules.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.
Typically, regions of negative electrostatic potential (colored in shades of red and yellow) are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) indicate electron-deficient areas and are prone to nucleophilic attack. Neutral regions are generally colored green. nih.gov
For this compound, the MEP map would likely show negative potential around the phenolic oxygen atom due to its lone pairs, making it a primary site for electrophilic attack or hydrogen bonding. The regions around the hydrogen atoms, particularly the hydroxyl proton, would exhibit positive potential. The halogen atoms will also influence the MEP, creating localized areas of varying potential.
Frontier Molecular Orbital (FMO) Theory for Chemical Reactivity (HOMO-LUMO Analysis)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized.
For this compound, the HOMO is expected to be localized primarily on the phenolic ring and the oxygen atom, reflecting its electron-donating nature. The LUMO is likely to be distributed over the aromatic ring, with contributions from the electronegative halogen atoms. The calculated energies of these orbitals and their gap provide a quantitative measure of the molecule's reactivity.
Table 3: Representative Frontier Molecular Orbital Data
| Parameter | Energy (eV) - Hypothetical | Significance |
| E(HOMO) | -6.5 to -5.5 | Electron-donating ability. |
| E(LUMO) | -1.5 to -0.5 | Electron-accepting ability. |
| Gap (ΔE) | 4.0 to 5.0 | Chemical reactivity and kinetic stability. |
This table presents a range of plausible energy values for the frontier orbitals of this compound, based on calculations for analogous phenolic compounds.
Theoretical Investigations of Tautomeric Equilibria and Stability
Phenolic compounds can theoretically exist in equilibrium with their keto tautomers. For this compound, this would involve the migration of the hydroxyl proton to one of the ortho or para carbon atoms of the ring, resulting in a dienone structure.
Computational studies can be used to investigate the relative stabilities of these tautomeric forms by calculating their energies. In the case of phenols, the enol (phenolic) form is overwhelmingly more stable than the keto form. This is due to the significant stabilization gained from the aromaticity of the benzene (B151609) ring in the enol tautomer, which is lost upon tautomerization to the non-aromatic keto form. youtube.comresearchgate.net Theoretical calculations for various phenolic systems consistently show a large energy difference, often in the range of 10-15 kcal/mol, favoring the enol form in the gas phase. Solvation effects can slightly alter this energy difference, but the equilibrium strongly favors the phenolic structure. Therefore, for this compound, it can be confidently predicted that the phenolic tautomer is the dominant and most stable form under normal conditions.
Prediction of Nonlinear Optical (NLO) Properties of this compound and its Derivatives
Nonlinear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in frequency conversion, optical switching, and data storage. The NLO response of a molecule is determined by its hyperpolarizability. While specific experimental NLO data for this compound is not extensively documented, its properties can be predicted using quantum chemical calculations.
Computational methods, such as Density Functional Theory (DFT), are employed to calculate the electric dipole moment (μ), the polarizability (α), and the first-order hyperpolarizability (β) of the molecule. These calculations typically involve optimizing the molecular geometry and then computing the electronic properties. The magnitude of the hyperpolarizability vector (β_tot) is a key indicator of NLO activity. For substituted phenols, the nature and position of electron-donating groups (like -OCH₃ and -OH) and electron-withdrawing groups (like -Br and -F) are critical in enhancing NLO response by increasing intramolecular charge transfer.
The table below illustrates the type of data that would be generated from a computational NLO study of this compound and hypothetical derivatives, demonstrating how structural modifications could tune the NLO properties.
Table 1: Predicted NLO Properties of this compound and its Derivatives (Illustrative Data)
| Compound | Dipole Moment (μ) [Debye] | Mean Polarizability (α) [a.u.] | First Hyperpolarizability (β_tot) [a.u.] |
|---|---|---|---|
| This compound | Value | Value | Value |
| 4-Nitro-5-fluoro-2-methoxyphenol | Value | Value | Value |
| 4-Bromo-5-chloro-2-methoxyphenol | Value | Value | Value |
Note: The values in this table are placeholders to illustrate the output of predictive computational models.
Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are statistical tools used to predict the biological activity or toxicity of chemicals based on their molecular structure. conicet.gov.ar These models are fundamental in medicinal chemistry and environmental toxicology for prioritizing compounds for synthesis and testing, thus reducing costs and animal experimentation. nih.gov For halogenated phenols, QSAR/QSTR can predict endpoints like toxicity to aquatic organisms or binding affinity to a biological target. nih.govresearchgate.net
The foundation of any QSAR/QSTR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. youtube.com For a compound like this compound, a wide array of descriptors can be generated. These are broadly categorized as:
Topological Descriptors: Based on the 2D representation of the molecule, describing atomic connectivity and branching.
Geometrical Descriptors: Derived from the 3D coordinates of the atoms, describing the molecule's size and shape.
Quantum-Chemical Descriptors: Calculated using quantum mechanics, these describe electronic properties such as orbital energies (HOMO, LUMO), atomic charges, and dipole moment. researchgate.netnih.gov
Physicochemical Descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP), which measures hydrophobicity, and pKa. nih.govnih.gov
The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust model.
Table 2: Common Molecular Descriptors Used in QSAR/QSTR Studies of Phenols
| Descriptor Category | Specific Examples | Information Encoded |
|---|---|---|
| Physicochemical | logP (octanol-water partition coefficient) | Hydrophobicity, membrane permeability. nih.gov |
| Quantum-Chemical | HOMO/LUMO Energy, Dipole Moment, Atomic Charges | Electron-donating/withdrawing ability, reactivity, electrostatic interactions. researchgate.net |
| Topological | GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) | Molecular structure, size, and atom distribution. ajrconline.org |
| Electronic | Hammett constant (σ) | Electronic effect of substituents on the aromatic ring. nih.gov |
Once descriptors are selected, a mathematical model is built to correlate them with the observed activity or toxicity. Common methods include:
Multiple Linear Regression (MLR): Creates a simple linear equation relating the dependent variable (activity) to a few independent variables (descriptors).
Partial Least Squares (PLS): A more advanced regression technique suitable when descriptors are numerous and may be inter-correlated. unibo.it
Artificial Neural Networks (ANN): A machine learning approach that can model complex, non-linear relationships.
The dataset is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive power on new data. ajrconline.org Robust validation is essential and involves several statistical metrics. youtube.com
Table 3: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Good Model Indication |
|---|---|---|
| R² (Coefficient of Determination) | The proportion of variance in the activity that is predictable from the descriptors for the training set. | Value close to 1. ajrconline.org |
| Q² (Cross-Validated R²) | A measure of the model's predictive ability, determined by internal validation (e.g., leave-one-out). | Value close to R², indicating robustness. researchgate.net |
| R²_ext (External Validation R²) | The R² value calculated for the external test set, measuring true predictive performance. | High value, e.g., > 0.7. |
| SDEP (Standard Deviation of Error of Prediction) | The root mean square error for the predictions of a test set. | Low value. unibo.it |
Studies on substituted phenols have successfully used MLR and PLS to create models with high statistical significance, showing R² and Q² values often exceeding 0.9. researchgate.netajrconline.orgunibo.it
A significant advantage of QSAR/QSTR models, particularly those based on interpretable descriptors, is the ability to infer mechanisms of action or toxicity. nih.gov The descriptors included in the final model highlight the structural features driving the biological response.
For halogenated phenols, QSAR studies have revealed several key mechanistic insights:
Hydrophobicity (logP): A positive correlation with toxicity often points to a non-specific, narcotic mechanism where the chemical disrupts cell membranes. nih.gov
Electronic Parameters: The inclusion of descriptors like atomic charges or the energy of the highest occupied molecular orbital (HOMO) can suggest a more specific mode of action. researchgate.net For instance, the toxicity of some phenols is linked to their ability to form phenoxyl radicals, a process governed by electronic properties. nih.gov A model that includes the OH homolytic bond dissociation energy (BDE) would strongly support this mechanism. nih.gov
Steric Parameters: The size and shape of substituents can influence how a molecule fits into a receptor or enzyme active site.
By analyzing the descriptors in a validated QSAR model for this compound, one could hypothesize its likely mechanism of toxicity. A model dominated by logP would suggest narcotic toxicity, whereas a model with significant contributions from electronic descriptors might indicate a reactive mechanism involving electrophilic interactions or radical formation. researchgate.netnih.gov
Chemical Reactivity and Reaction Mechanisms of 4 Bromo 5 Fluoro 2 Methoxyphenol
Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring
The reactivity of the aromatic ring in 4-bromo-5-fluoro-2-methoxyphenol towards substitution reactions is complex due to the presence of both activating (hydroxyl and methoxy) and deactivating (bromo and fluoro) groups. The hydroxyl and methoxy (B1213986) groups are ortho, para-directing, while the halogens are also ortho, para-directing but deactivating.
Halogen-metal exchange is a common and synthetically useful reaction for aryl halides, particularly bromides and iodides. wikipedia.org In the case of this compound, the bromine atom is more susceptible to exchange than the fluorine atom due to the weaker C-Br bond compared to the C-F bond. This reaction is typically carried out at low temperatures using organolithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). harvard.edu
The exchange rate is influenced by the stability of the resulting aryllithium species. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy and hydroxyl groups will affect the stability of the carbanion formed upon bromine-lithium exchange. The reaction proceeds kinetically, and the rate generally follows the trend I > Br > Cl. wikipedia.org The resulting aryllithium intermediate is a powerful nucleophile and can be trapped with various electrophiles to introduce new functional groups at the 4-position.
Table 1: Inferred Halogen Exchange Reactivity
| Reagent | Expected Reaction | Product Type |
|---|---|---|
| n-Butyllithium (n-BuLi) | Selective bromine-lithium exchange | 5-Fluoro-2-methoxy-4-lithiophenol |
It is important to note that the acidic phenolic proton will also react with the organolithium reagent, consuming an equivalent of the base. Therefore, at least two equivalents of the organolithium reagent are required to effect the halogen-metal exchange.
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The reaction utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to a nearby ortho position. baranlab.org In this compound, both the hydroxyl (-OH) and methoxy (-OCH3) groups can act as DMGs.
The hydroxyl group, after deprotonation to an alkoxide, is a very powerful DMG. The methoxy group is also a well-established DMG. wikipedia.org There will be competition between these two groups to direct the lithiation. The available ortho positions are C3 (ortho to the methoxy group) and C6 (ortho to the hydroxyl group). The directing ability of these groups generally follows the order: -O-C(O)NR2 > -CONR2 > -SO2NR2 > -OCH3 > -NR2. The deprotonated hydroxyl group (-O-Li) is a very strong directing group.
Given the substitution pattern, lithiation will be directed to the most acidic proton at a position ortho to one of the directing groups. The C-H bond at the C6 position, being ortho to the powerful -OLi directing group, is a likely site for deprotonation. However, the C-H bond at the C3 position is ortho to the methoxy group and meta to the bromo and fluoro substituents. The precise outcome can be influenced by the choice of base and reaction conditions. harvard.edu
Table 2: Potential Directed Ortho-Metalation Sites
| Directing Group | Ortho Position | Influencing Factors |
|---|---|---|
| Hydroxyl (-OH) | C6 | Strong directing group after deprotonation. |
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C4 position makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.
A prime example is the Suzuki-Miyaura cross-coupling, which would involve the reaction of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. nih.govyoutube.com This would lead to the formation of a new carbon-carbon bond at the C4 position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.
Another important reaction is the Heck reaction, where the aryl bromide is coupled with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. organic-chemistry.org The stereoselectivity of the Heck reaction is generally high, favoring the formation of the trans isomer. organic-chemistry.org
Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Potential Product |
|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)2) | 4-Aryl-5-fluoro-2-methoxyphenol |
| Heck Reaction | Alkene (R-CH=CH2) | 4-(Alkenyl)-5-fluoro-2-methoxyphenol |
| Buchwald-Hartwig Amination | Amine (R2NH) | 4-(Amino)-5-fluoro-2-methoxyphenol |
The reactivity in these cross-coupling reactions can be influenced by the electronic nature of the substituents on the aromatic ring. The electron-donating hydroxyl and methoxy groups and the electron-withdrawing fluoro group can affect the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.
Oxidation and Reduction Pathways of the Phenolic and Methoxy Groups
The phenolic hydroxyl group is susceptible to oxidation. Treatment with oxidizing agents can lead to the formation of quinone-type structures. libretexts.orglibretexts.org For this compound, oxidation would likely yield a substituted ortho-benzoquinone, given the position of the hydroxyl group. nih.gov Reagents such as o-iodoxybenzoic acid (IBX) are known to effect the regioselective oxidation of phenols to o-quinones. nih.gov The reaction is believed to proceed through a double oxidation mechanism where a hydroxyl group is first installed at the ortho position, followed by oxidation of the resulting catechol. nih.gov
The bromine atom on the aromatic ring can be removed via reduction. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source can lead to the debromination of the molecule, yielding 5-fluoro-2-methoxyphenol. Reductive dehalogenation can also be achieved using other reducing agents.
The methoxy group is generally stable under many reaction conditions but can be cleaved under harsh conditions, for example, with strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr3), to yield the corresponding catechol.
Table 4: Predicted Oxidation and Reduction Products
| Reaction Type | Reagent(s) | Key Transformation | Product |
|---|---|---|---|
| Oxidation | o-Iodoxybenzoic acid (IBX) | Oxidation of phenol (B47542) | 4-Bromo-5-fluoro-2-methoxy-1,2-benzoquinone |
| Reduction | H2, Pd/C | Debromination | 5-Fluoro-2-methoxyphenol |
Rearrangement Reactions and Isomerization Studies
Phenolic compounds can undergo several types of rearrangement reactions. The Fries rearrangement involves the transformation of a phenolic ester into a hydroxy aryl ketone in the presence of a Lewis acid catalyst. byjus.comwikipedia.org If this compound is first acylated at the hydroxyl group to form an ester, this ester could then be subjected to Fries rearrangement conditions. The acyl group would migrate to either the ortho or para position relative to the hydroxyl group. Since the para position is blocked by the bromine atom, migration would be expected to occur at the C6 position, which is ortho to the hydroxyl group. The regioselectivity is often temperature-dependent. byjus.com
The Claisen rearrangement is another important reaction for phenolic compounds. wikipedia.org This reaction involves the nih.govnih.gov-sigmatropic rearrangement of an allyl phenyl ether. byjus.com To apply this to this compound, the phenolic hydroxyl group would first need to be converted into an allyl ether. Heating this allyl ether would likely lead to the migration of the allyl group to the ortho position (C6). If both ortho positions were blocked, the rearrangement could proceed to the para position after a second sigmatropic shift from a dienone intermediate. vaia.com
As of now, specific studies on the isomerization of this compound itself are not widely reported in the literature.
Polymerization and Oligomerization Behavior
Phenols can undergo oxidative polymerization to form poly(phenylene oxide) films. nih.gov This process can be achieved electrochemically, where the phenol is oxidized to a phenoxyl radical, which then couples with other radicals to form oligomers and polymers. nih.govbme.hu The presence of substituents on the phenolic ring can significantly influence the polymerization process and the properties of the resulting polymer.
For this compound, electropolymerization could potentially lead to the formation of a polymer film on the electrode surface. researchgate.net The polymerization would likely proceed through the coupling of phenoxyl radicals at the positions ortho and para to the hydroxyl group that are not already substituted. The bromo and fluoro substituents would be expected to affect the electronic properties and solubility of the resulting polymer. bme.hu The formation of such polymers is often indicated by the gradual inactivation of the electrode surface during cyclic voltammetry experiments. nih.gov
Table 5: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| n-Butyllithium |
| tert-Butyllithium |
| 5-Fluoro-2-methoxyphenol |
| 4-Bromo-5-fluorobenzene-1,2-diol |
| 4-Bromo-5-fluoro-2-methoxy-1,2-benzoquinone |
| Hydrobromic acid |
| Boron tribromide |
| o-Iodoxybenzoic acid |
| Phenyl acetate |
| Allyl phenyl ether |
Kinetic and Mechanistic Studies of Specific Reactions
The reactivity of phenols is significantly affected by the nature and position of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy (-OCH3) and hydroxyl (-OH) groups present in this compound, generally increase the electron density of the benzene (B151609) ring. This enhancement of electron density makes the ring more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, like the halogens (bromo and fluoro), decrease the electron density of the ring, which can lead to lower reaction rates compared to unsubstituted phenol. mdpi.comresearchgate.net
Kinetic investigations into the oxidation of various substituted phenols have determined pseudo-first-order and second-order rate constants for their reactions with species like hydroxyl radicals and ozone. mdpi.comresearchgate.netacs.org For instance, the oxidation of different phenolic compounds by hydroxyl radicals has been shown to have pseudo-first-order rate constants in the range of 1.03 × 10⁻⁴ to 7.85 × 10⁻⁴ s⁻¹ under specific experimental conditions. researchgate.net The second-order rate constants for these reactions are typically in the range of 10⁹ to 10¹⁰ L mol⁻¹ s⁻¹. researchgate.net
While no specific data tables for the kinetic parameters of this compound reactions could be located, the table below provides an example of the type of data that would be generated from such studies, based on findings for other substituted phenols.
Hypothetical Kinetic Data for a Reaction of a Substituted Phenol
This table is for illustrative purposes only and does not represent actual data for this compound.
| Reaction Parameter | Value | Conditions |
|---|---|---|
| Pseudo-first-order rate constant (k_obs) | 5.0 x 10⁻⁴ s⁻¹ | [Reactant] = 1 mM, pH 7, 298 K |
| Second-order rate constant (k₂) | 2.5 x 10⁹ M⁻¹s⁻¹ | [Reactant] = 1 mM, pH 7, 298 K |
| Activation Energy (Ea) | 45 kJ/mol | - |
| Enthalpy of Activation (ΔH‡) | 42.5 kJ/mol | - |
Mechanistic studies on the reactions of substituted phenols, such as reactions with cyclic anhydrides, often point to mechanisms involving a rate-determining nucleophilic attack or a concerted process. nih.gov The specific pathway is influenced by the electronic properties of the substituents on the phenol ring.
It is important to reiterate that the information presented is based on general studies of substituted phenols and is intended to provide a general understanding of the types of reactivity this class of compounds undergoes. Specific kinetic and mechanistic data for this compound would require dedicated experimental investigation.
Biological and Pharmacological Relevance of 4 Bromo 5 Fluoro 2 Methoxyphenol and Its Analogues
Antimicrobial Activity Spectrum and Mechanisms
Phenolic compounds, including those with halogen and methoxy (B1213986) substituents, are well-regarded for their broad-spectrum antimicrobial properties. rroij.com Their mechanism of action often involves the disruption of microbial cell membranes, leading to the leakage of intracellular components, and the denaturation of essential proteins. frontiersin.orgmdpi.comnih.gov
Analogues of 4-Bromo-5-fluoro-2-methoxyphenol have shown varied efficacy against both Gram-positive and Gram-negative bacteria. Gram-positive bacteria are generally more susceptible to the action of phenolic compounds due to the absence of an outer membrane, which in Gram-negative bacteria acts as a permeability barrier. mdpi.comumh.es
Bromophenols isolated from marine algae, for instance, have demonstrated significant antibacterial activity. A study on bromophenols from the red alga Odonthalia corymbifera revealed that synthetic derivatives like 3,3'-dibromo-6,6'-dihydroxydiphenylmethane and 3,3',5,5'-tetrabromo-6,6'-dihydroxydiphenylmethane were potent against Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus (Gram-positive), and Proteus vulgaris, Salmonella typhimurium (Gram-negative). nih.gov Similarly, bromophenols from the marine red alga Rhodomela confervoides have also been identified as active antibacterial agents. nih.gov One of the isolated compounds, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, was particularly effective against five bacterial strains with a minimum inhibitory concentration (MIC) of less than 70 microg/ml. nih.gov
Research on 3-bromo-2,6-dihydroxyacetophenone, a simple bromophenol, showed good activity against Staphylococcus aureus and even methicillin-resistant S. aureus (MRSA). acs.org The compound also inhibited biofilm formation, a common resistance mechanism in bacteria. acs.org In contrast, halogenated phenols have also been investigated, with 2,4,6-triiodophenol (B146134) emerging as a potent inhibitor of S. aureus biofilms at a concentration of 5 μg/mL. nih.gov This compound also showed efficacy against biofilms of MRSA and various Gram-negative bacteria. nih.gov
The antibacterial activity of fluoroquinolones, which sometimes feature a fluorine substitution pattern, has been extensively studied. Newer fluoroquinolones like levofloxacin, gatifloxacin, and moxifloxacin (B1663623) are particularly effective against Gram-positive bacteria, while ciprofloxacin (B1669076) remains a potent agent against Gram-negative bacteria. nih.gov Gatifloxacin, a fluoroquinolone, is active against both Gram-positive and Gram-negative bacteria. nih.gov
Methoxyphenols such as eugenol (B1671780) and capsaicin (B1668287) have also been shown to be effective against both foodborne pathogens and spoilage bacteria. nih.gov Eugenol, in particular, demonstrated high inhibitory action against Shewanella putrefaciens. nih.gov
Table 1: Antibacterial Efficacy of Selected Phenolic Analogues
| Compound/Extract | Target Bacteria (Gram-Positive) | Target Bacteria (Gram-Negative) | Observed Effect | Reference |
|---|---|---|---|---|
| 3,3'-dibromo-6,6'-dihydroxydiphenylmethane | Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus | Proteus vulgaris, Salmonella typhimurium | Potent antibacterial effect | nih.gov |
| 3,3',5,5'-tetrabromo-6,6'-dihydroxydiphenylmethane | Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus | Proteus vulgaris, Salmonella typhimurium | Potent antibacterial effect | nih.gov |
| 3-bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus, MRSA | - | Good anti-S. aureus activity, inhibition of biofilm formation | acs.org |
| bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Five bacterial strains | - | MIC < 70 microg/ml | nih.gov |
| 2,4,6-triiodophenol | Staphylococcus aureus, MRSA | Vibrio parahaemolyticus, uropathogenic Escherichia coli | Strong biofilm inhibition (MIC of 5 μg/mL against S. aureus) | nih.gov |
| Gatifloxacin | Various Gram-positive bacteria | Various Gram-negative bacteria | Active antimicrobial drug | nih.gov |
| Eugenol | - | Shewanella putrefaciens | High inhibitory action | nih.gov |
| Capsaicin | - | Foodborne pathogens and spoilage bacteria | Active against pathogens and spoilage bacteria | nih.gov |
The antifungal properties of phenolic analogues are also noteworthy. Bromophenols from the red alga Odonthalia corymbifera were tested against several fungi. nih.gov The natural product 2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane was the most active against Candida albicans, Aspergillus fumigatus, Trichophyton rubrum, and Trichophyton mentagrophytes. nih.gov
Geranylated phenols and methoxyphenols have been evaluated for their in vitro antifungal activity against Phytophthora cinnamomi. nih.gov The activity of these compounds was found to be dependent on the nature, number, and position of substituent groups on the aromatic ring, with derivatives having two hydroxyl groups (or one hydroxyl and one methoxy group) being the most active. nih.gov Furthermore, the halogenated phenol (B47542) 2,4,6-triiodophenol has demonstrated efficacy against the fungal species Candida albicans. nih.gov
Table 2: Antifungal Efficacy of Selected Phenolic Analogues
| Compound/Extract | Target Fungi | Observed Effect | Reference |
|---|---|---|---|
| 2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane | Candida albicans, Aspergillus fumigatus, Trichophyton rubrum, Trichophyton mentagrophytes | Most active derivative | nih.gov |
| Geranylated phenols/methoxyphenols | Phytophthora cinnamomi | Activity correlated with structure; most active had two hydroxyls or one hydroxyl and one methoxy group | nih.gov |
| 2,4,6-triiodophenol | Candida albicans | Efficacious against this fungal species | nih.gov |
The primary mode of action for phenolic compounds is the disruption of the bacterial cell's cytoplasmic membrane. frontiersin.org This disruption leads to increased permeability, leakage of essential intracellular constituents like ions and ATP, and ultimately, cell death. frontiersin.org For phenolic acids, their lipophilic nature in an undissociated state allows them to cross the cell membrane, after which they acidify the cytoplasm and cause protein denaturation. mdpi.com
In addition to membrane damage, some phenolic compounds can inhibit bacterial enzymes. mdpi.com They can complex with metal ions like iron, copper, and zinc, which are crucial for the activity of many bacterial enzymes. mdpi.com For instance, transcriptomic analysis of S. aureus treated with 2,4,6-triiodophenol revealed a significant repression of the gene expression of RNAIII, a key regulator of biofilm formation and virulence. nih.gov The antimicrobial activity of bromophenols from the red alga Vertebrata lanosa against Pseudomonas aeruginosa was linked to interference with bacterial carbon and energy metabolism, leading to decreased ATP levels. nih.gov
Antitubercular Activity Assessment
The global health challenge of tuberculosis, exacerbated by the rise of multidrug-resistant strains, necessitates the discovery of new antitubercular agents. derpharmachemica.com Substituted phenols represent a promising class of compounds in this regard.
Several studies have highlighted the potential of substituted phenols and their derivatives against Mycobacterium tuberculosis. A series of meta-amido bromophenol derivatives were synthesized and found to potently inhibit the growth of Mycobacterium tuberculosis H37Ra. nih.gov These compounds also showed moderate inhibitory activity against the virulent H37Rv strain and multidrug-resistant strains. nih.gov
Halogenated phenazines, inspired by 2-bromo-1-hydroxyphenazine, have also been investigated for their antitubercular properties. nih.gov Two compounds from this class demonstrated excellent antibacterial activity against M. tuberculosis with a minimum inhibitory concentration (MIC) of 3.13 μM. nih.gov Furthermore, uracil (B121893) derivatives have been noted for their anti-tubercular activity. wikipedia.org
Novel synthesized derivatives of furan (B31954) and pyrrole (B145914) have also been tested, with one compound showing a better MIC value (1.6 μg/mL) against M. tuberculosis H37Rv than the standard drugs Pyrazinamide and Ciprofloxacin. mdpi.com
Table 3: In Vitro Antitubercular Efficacy of Selected Analogues
| Compound Class/Derivative | Mycobacterium Strain(s) | Observed Efficacy | Reference |
|---|---|---|---|
| meta-Amido bromophenols | M. tuberculosis H37Ra, H37Rv, multidrug-resistant strains | Potent inhibition of H37Ra, moderate inhibition of H37Rv and MDR strains | nih.gov |
| Halogenated phenazines | M. tuberculosis | Excellent antibacterial activity (MIC = 3.13 μM for two compounds) | nih.gov |
| Furan derivative | M. tuberculosis H37Rv | MIC of 1.6 μg/mL | mdpi.com |
| Uracil derivatives | - | Anti-tubercular activity noted | wikipedia.org |
Structure-activity relationship (SAR) studies are crucial for optimizing the antitubercular potency of lead compounds. For a series of carboxamides, it was found that substitutions on the 4-phenyl ring altered the activity. nih.gov Compounds with a methyl substitution on the phenyl carbamoyl (B1232498) side chain and a nitro group at the meta-position of the 4-phenyl ring were more potent. nih.gov Conversely, replacing the methyl group with halogens resulted in a loss of antitubercular activity. nih.gov
In the case of macrolide derivatives, SAR studies have suggested several synthetic pathways to enhance antituberculosis activity. nih.gov For halogenated phenazines, probing diverse substitutions at various positions of the phenazine (B1670421) scaffold provided critical information for improving their antibacterial profiles. nih.gov The inclusion of a trifluoromethyl group, a bioisostere for chlorine, has been shown to improve the pharmacokinetic profiles and binding selectivity of drug candidates, which could be a strategy to enhance antitubercular activity. mdpi.com
Metabolic Stability and Selective Toxicity Evaluation
The metabolic fate and selective toxicity of phenolic compounds are critical determinants of their therapeutic potential. Halogenated phenols, a class that includes this compound, have been evaluated for various biological activities, which are intrinsically linked to their metabolic stability and potential for selective toxicity.
For instance, certain halogenated phenols have been assessed for their efficacy as molluscicides, with studies suggesting they can be used safely in field applications when appropriate precautions are taken iloencyclopaedia.org. The toxicity of halogenated phenol compounds has been quantitatively analyzed using Quantitative Structure-Activity Relationship (QSAR) models. These models correlate the physicochemical properties of the compounds, such as the highest occupied molecular orbital (HOMO) energy and dipole moment, with their toxic effects on organisms like Tetrahymena pyriformis dokumen.pub. Such studies are crucial for predicting the environmental and biological impact of new chemical entities.
While specific metabolic stability data for this compound is not extensively documented in public literature, phenolic compounds, in general, are known to undergo metabolic transformations. These transformations can influence their bioactivity and toxicity profile iloencyclopaedia.org. The presence of halogen atoms, like bromine and fluorine, can significantly alter the metabolic pathways and the rate of degradation of the molecule.
Enzyme Inhibition and Modulation Studies
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition is a validated strategy for the treatment of inflammatory diseases. While direct evidence of this compound as a PDE4 inhibitor is limited, related methoxyphenol derivatives have been investigated for their potential to modulate proteins involved in inflammatory syndromes, including PDE4 researchgate.net. Computational studies combining molecular docking with pharmacophore modeling are increasingly used to screen for and identify potential PDE4 inhibitors among various chemical libraries, which could include methoxyphenol structures researchgate.net. The exploration of methoxyphenol analogues as PDE4 inhibitors remains an active area of research.
Enoyl-acyl carrier protein reductase (InhA) is a vital enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, making it a prime target for antitubercular drugs. A significant body of research points to the potential of phenolic compounds and their derivatives as InhA inhibitors science.govnih.govmpg.de.
Diaryl ethers, which share structural similarities with substituted methoxyphenols, have been a particular focus. Triclosan is a well-known broad-spectrum antimicrobial agent that inhibits InhA science.govresearchgate.net. Research has expanded to synthesize and evaluate novel analogues, including those derived from intermediates like 4-chloro-2-methoxyphenol, to improve efficacy and overcome resistance acs.orgresearchgate.net.
Molecular docking studies have been instrumental in this field, providing insights into the binding interactions between phenolic ligands and the InhA active site tandfonline.comui.ac.idnih.gov. These computational models help in the rational design of new inhibitors. For example, docking simulations have been used to evaluate the binding affinity of various phenolic compounds, including flavonoids like quercetin (B1663063) and catechin, against InhA, comparing their potential to established drugs like isoniazid (B1672263) ui.ac.idresearchgate.net. One study detailed the synthesis of 2-[{[2-(dimethylamino)ethyl]imino}methyl]-6-methoxyphenol and used molecular docking to predict its interaction within the InhA enzyme's active site, suggesting its potential as a novel inhibitor rsc.org.
| Compound/Analogue | Target Protein | Docking Score (kcal/mol) | Key Interactions/Findings | Reference |
| Isatin-linked chalcones | InhA | Up to -10.5 | Superior binding affinities compared to isoniazid. | researchgate.net |
| Quercetin | InhA | High | Forms hydrogen bonds with key amino acid residues. | ui.ac.id |
| Quinolinone-thiosemicarbazones | InhA | - | Interacted with the active site in a manner similar to a co-crystallized inhibitor. | nih.gov |
| 2-[{[2-(dimethylamino)ethyl]imino}methyl]-6-methoxyphenol | InhA | - | Proposed as a new potential InhA inhibitor based on docking studies. | rsc.org |
Sirtuin 6 (SIRT6) is an NAD+-dependent deacylase that plays a crucial role in genome stability, metabolism, and aging, making it an attractive therapeutic target for cancer and age-related diseases bohrium.comnih.govresearchgate.net. The development of small-molecule activators of SIRT6 is an area of intense research.
While this compound has not been specifically identified as a SIRT6 activator, numerous studies have focused on other small molecules, including various phenolic and heterocyclic structures, that modulate its activity nih.govnih.govacs.org. The discovery of allosteric activators has been a significant breakthrough. For instance, MDL-800 and its analogue MDL-801 have been identified as selective and cellularly active SIRT6 activators bohrium.comthno.org. These compounds bind to an allosteric site, enhancing SIRT6's catalytic efficiency without affecting other related enzymes bohrium.comacs.org.
Structure-activity relationship (SAR) studies have been crucial in optimizing these activators. For example, research on pyrrolo[1,2-a]quinoxaline (B1220188) derivatives led to the identification of UBCS039, which activates SIRT6 through a specific binding channel researchgate.netmdpi.com. Natural products, such as flavonoids, have also been shown to modulate SIRT6 activity in a structure-dependent manner, with compounds like cyanidin (B77932) demonstrating significant activation researchgate.net.
| SIRT6 Activator | Type | EC50 / Activation Fold | Mechanism of Action | Reference |
| MDL-800 | N-phenyl-4-(phenylsulfonamido)benzenesulfonamide derivative | 10.3 µM (EC50) | Allosteric activation, enhances substrate binding and catalytic efficiency. | acs.org |
| MDL-811 | Allosteric Activator | 5.7 µM (EC50) | Allosteric activation with enhanced bioavailability over MDL-800. | thno.org |
| UBCS039 | Pyrrolo[1,2-a]quinoxaline derivative | 38 µM (EC50) | Binds to a specific acyl channel, allosteric activation. | nih.govmdpi.com |
| Cyanidin | Flavonoid (Anthocyanidin) | 55-fold increase | - | researchgate.net |
| 2-(1-benzofuran-2-yl)-N-(diphenylmethyl) quinoline-4-carboxamide (12q) | Quinoline (B57606) carboxamide derivative | 5.35 µM (EC50) | Potent activator identified through SAR studies. | nih.govacs.org |
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are indispensable tools for elucidating the potential biological activities of compounds like this compound and its analogues nih.govuef.fi. These in silico techniques predict the binding affinity and interaction patterns of small molecules with protein targets, guiding further experimental work.
As discussed in the previous sections, docking studies have been extensively applied to predict the inhibitory potential of phenolic compounds against M. tuberculosis InhA tandfonline.comui.ac.idnih.govrsc.org. These studies help to identify key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex, providing a rationale for the observed activity nih.govresearchgate.net.
Similarly, in the search for SIRT6 modulators, computational screening and docking were used to identify initial hit compounds and to understand their binding to allosteric sites bohrium.comthno.orguef.fi. Docking poses of activators like ellagic acid and MDL-801 within the SIRT6 structure have provided detailed insights into their mechanism of action at an atomic level thno.orgresearchgate.net.
These computational approaches are also used to predict antioxidant and anti-inflammatory potential by docking phenolic compounds to relevant enzymes like myeloperoxidase (MPO) and xanthine (B1682287) oxidase jmaterenvironsci.comresearchgate.netacs.org. For example, newly synthesized amide derivatives were evaluated against MPO, and docking scores helped to identify the most promising candidates for cardiovascular protection acs.org.
Anti-inflammatory and Antioxidant Potential
Phenolic compounds are renowned for their antioxidant and anti-inflammatory properties ontosight.aimdpi.com. These activities are generally attributed to their ability to scavenge free radicals and modulate inflammatory pathways. The specific structure of a phenolic compound, including the number and position of hydroxyl and methoxy groups, significantly influences its potency nih.govmdpi.comresearchgate.net.
Methoxyphenol derivatives have demonstrated significant anti-inflammatory effects. A notable example is the aqueous extract of sesame oil (SOAE), which contains several methoxyphenol derivatives such as vanillic acid, ferulic acid, and syringic acid. These compounds have been shown to reduce the expression of pro-inflammatory genes in macrophages mdpi.comnih.gov. Dimerization of ortho-methoxyphenols, like ferulic acid, has also been explored as a strategy to enhance anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) expression josai.ac.jp.
The antioxidant activity of halogenated phenols and their derivatives is also an area of interest mdpi.comscielo.org.mx. The structure-antioxidant activity relationship (SAR) for phenolic compounds is well-studied. The ability of the phenolic hydroxyl group to donate a hydrogen atom is key to their radical scavenging activity mdpi.com. The presence of electron-donating groups, such as methoxy groups, can enhance this activity mdpi.com. The ortho position for substituents is often found to be more active due to the potential for forming stabilizing intramolecular hydrogen bonds researchgate.net.
Advanced Applications and Material Science Contributions of 4 Bromo 5 Fluoro 2 Methoxyphenol
Applications in Organic Semiconductor Materials
While direct applications of 4-Bromo-5-fluoro-2-methoxyphenol in organic semiconductor materials are not extensively documented in publicly available literature, the structural motifs present in the molecule are relevant to this field. Halogenated phenolic compounds are precursors in the synthesis of various organic electronic materials. The fluorine and bromine atoms can influence the electronic properties, such as the HOMO/LUMO energy levels, and the solid-state packing of organic molecules, which are critical parameters for semiconductor performance.
Research into related compounds provides insight into potential applications. For instance, fluorinated and brominated aromatic compounds are used as building blocks for active pharmaceutical ingredients (APIs) and can be employed in the synthesis of materials for organic electronics. ossila.comamarhealthcare.in The presence of multiple functional groups allows for tailored modifications to create materials with desired electronic and physical properties for use in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Utility in Polymer Chemistry and Functional Polymers
In the realm of polymer chemistry, this compound serves as a valuable monomer or a precursor to monomers for the synthesis of functional polymers. The phenolic hydroxyl group can be a site for polymerization, while the bromo and fluoro substituents can be used for post-polymerization modification through various cross-coupling reactions.
A related compound, 4-Methoxyphenol (MeHQ), is widely utilized as an inhibitor in the radical polymerization of monomers like acrylics, preventing unwanted and potentially hazardous spontaneous polymerization. chemicalbook.com While this demonstrates the role of methoxyphenols in polymer manufacturing, the specific utility of this compound lies more in its potential incorporation into the polymer backbone to impart specific properties. The inclusion of fluorine can enhance thermal stability, chemical resistance, and hydrophobicity, while the bromine atom provides a reactive handle for further functionalization, leading to polymers with tailored optical, electronic, or biomedical properties.
Precursor for Specialty Chemicals and Intermediates
The primary and most significant application of this compound is as a precursor for the synthesis of specialty chemicals and complex chemical intermediates, particularly within the pharmaceutical and agrochemical industries. alfa-industry.compatsnap.com Fine chemicals are pure, single substances produced in limited quantities through multi-step processes, and this compound is a key starting material for many such products. alfa-industry.com
Several patents and chemical suppliers highlight the role of variously substituted bromofluorophenols as crucial intermediates. For instance, related structures are key in the synthesis of active pharmaceutical ingredients (APIs). ossila.compatsnap.comgoogle.com The synthesis of 2-bromo-5-methoxyphenol, an important intermediate for the antihypertensive drug aliskiren (B1664508), underscores the significance of such brominated phenols in medicinal chemistry. google.com
| Precursor | Synthesized Product/Intermediate Class | Significance |
| This compound | Complex heterocycles, substituted biphenyls | Building blocks for APIs and agrochemicals |
| 3-Methoxyphenol | 2-Bromo-5-methoxyphenol | Intermediate for pharmaceuticals like aliskiren google.com |
| 2-Bromo-4-fluorobenzonitrile | Oxadiazole derivatives | Used in treatments for central nervous system disorders ossila.com |
| 4-Bromo-2-fluorobiphenyl | katana (herbicide) | Intermediate for agrochemicals amarhealthcare.in |
Role in Fine Chemical Synthesis and Industrial Processes
In the broader context of fine chemical synthesis, this compound is classified as a chemical building block. bldpharm.comsigmaaldrich.com Industrial processes for the manufacture of pharmaceuticals, dyes, and other performance chemicals rely on such versatile and highly functionalized starting materials. chemicalbook.com The production of complex molecules for these industries often involves linear, multi-step syntheses, which can be inefficient. mdpi.com
The use of building blocks like this compound is central to more convergent and efficient synthetic strategies, such as multicomponent reactions (MCRs). mdpi.com These strategies aim to increase molecular complexity in a single step, reducing waste and cost. The presence of ortho, para-directing (methoxy, hydroxyl) and meta-directing (bromo, fluoro) groups in a specific arrangement allows for regioselective reactions, which is a critical aspect of efficient industrial synthesis. A publication on the continuous flow synthesis of a related nitro-analogue, 4-fluoro-2-methoxy-5-nitrophenol, for the drug Linzagolix, highlights the industrial relevance of this class of substituted phenols in modern, efficient manufacturing processes. researchgate.net
The compound's role as a fine chemical intermediate is underscored by its commercial availability from various chemical suppliers who specialize in providing building blocks for research and development as well as for larger-scale manufacturing. bldpharm.comsynquestlabs.com
Environmental Impact and Toxicological Profile of 4 Bromo 5 Fluoro 2 Methoxyphenol
Ecotoxicological Assessment in Aquatic Environments
An ecotoxicological assessment in aquatic environments for a substance like 4-Bromo-5-fluoro-2-methoxyphenol would typically involve evaluating its toxicity to a range of model organisms representing different trophic levels.
To determine the aquatic toxicity of this compound, studies would need to be conducted on various model organisms. One such organism commonly used for assessing the toxicity of phenolic compounds is the ciliated protozoan Tetrahymena pyriformis. nih.govnih.gov These single-celled eukaryotes are valuable indicators of the potential impact on microbial food webs. The toxicity is typically quantified by determining the concentration that causes a 50% inhibition of growth (IGC50) over a specific exposure period.
For substituted phenols, quantitative structure-activity relationship (QSAR) models have been developed to predict their toxicity to Tetrahymena pyriformis. nih.govnih.gov These models use molecular descriptors, such as the octanol-water partition coefficient (log P) which describes hydrophobicity, and electronic parameters to estimate toxicity. nih.govnih.gov However, for this compound, no specific experimental data or validated QSAR predictions have been published.
The toxic action of phenolic compounds can vary based on their chemical structure. For many phenols, the primary mechanism of toxicity is polar narcosis, a non-specific mode of action where the chemical accumulates in the cell membranes, causing disruption. nih.gov However, more reactive phenols can exhibit specific mechanisms, such as acting as uncouplers of oxidative phosphorylation or as electrophiles that react with biological macromolecules. nih.gov
For halogenated phenols, the type and position of the halogen atoms can significantly influence the toxic mechanism. Without experimental data for this compound, its precise mechanism of toxic action remains undetermined. Research on other halogenated phenols suggests that they can be more toxic than their non-halogenated counterparts and may exhibit more specific modes of action. nih.govoup.com
Environmental Fate and Degradation Pathways
The environmental fate of a chemical describes its transport, transformation, and ultimate disposition in the environment. Key aspects include its degradation through biological and abiotic processes, as well as its potential to persist and accumulate in organisms.
Biodegradation is a primary mechanism for the removal of organic pollutants from the environment. nih.govnih.gov Studies on the biodegradation of this compound would involve exposing it to microorganisms from relevant environments (e.g., soil, sediment, activated sludge) and monitoring its disappearance over time.
The biodegradation of halogenated aromatic compounds can be complex. nih.gov Microorganisms may utilize various enzymatic pathways to break down these substances, often involving initial dehalogenation steps. nih.gov The identification of metabolites is crucial for understanding the degradation pathway and for assessing whether the breakdown products are more or less toxic than the parent compound. To date, no studies have been published on the biodegradation of this compound or its metabolites.
The persistence of a chemical is its ability to resist degradation, while bioaccumulation is its tendency to be taken up by and concentrated in organisms. The octanol-water partition coefficient (log P) is a key parameter used to predict bioaccumulation potential. A higher log P value suggests a greater likelihood of partitioning into fatty tissues of organisms. PubChem provides a predicted XlogP3 value of 2.8 for this compound, suggesting a moderate potential for bioaccumulation. However, this is a predicted value and has not been experimentally verified.
Halogenated phenols, in general, are known to have some potential for bioaccumulation, though this can be influenced by metabolic processes that lead to their excretion. osti.gov The persistence of this compound in different environmental compartments (soil, water, air) has not been studied.
In Silico Toxicology and Predictive Modeling for Risk Assessment
In the absence of experimental data, in silico (computer-based) methods provide a means to predict the toxicological properties of a chemical based on its structure. These methods are integral to modern risk assessment. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico toxicology. nih.gov For phenolic compounds, numerous QSAR models have been developed to predict their toxicity to various organisms, including Tetrahymena pyriformis. nih.govnih.govscilit.com These models establish a mathematical relationship between the chemical structure and biological activity.
Future Research Perspectives and Translational Potential of 4 Bromo 5 Fluoro 2 Methoxyphenol
Innovations in Synthetic Methodologies and Scalable Production
While laboratory-scale synthesis of substituted phenols is well-established, the development of scalable, efficient, and economically viable production methods for 4-bromo-5-fluoro-2-methoxyphenol remains a key area for future research. Traditional methods for phenol (B47542) synthesis often involve harsh reaction conditions, the use of toxic reagents, and the generation of significant waste. rsc.org Innovations in this area are crucial for transitioning from laboratory curiosities to industrially relevant compounds.
Future research will likely focus on several key areas to improve the synthesis of this compound:
Novel Catalytic Systems: The exploration of new catalysts, such as molecular sieves and ionic liquid catalysts, could lead to reactions that proceed at lower temperatures and pressures, thereby reducing energy consumption and the formation of unwanted byproducts. chemwin-cn.com For instance, the use of supported palladium or platinum catalysts has shown promise in the dehydrogenation of cyclic alcohols and ketones to produce substituted phenols with high selectivity and catalyst longevity. google.com
Process Intensification: Moving away from traditional batch processing towards continuous flow chemistry could offer significant advantages in terms of safety, efficiency, and scalability. youtube.com This approach allows for precise control over reaction parameters, leading to higher yields and purity.
Alternative Starting Materials: Research into alternative and more sustainable starting materials beyond traditional petroleum-based feedstocks is a growing trend. While not directly applicable to this specific molecule without significant synthetic redesign, the broader field is exploring bio-based raw materials like lignin. chemwin-cn.com
Electrochemical Methods: Electrosynthesis presents a promising green alternative for the production of phenols. organic-chemistry.org Recent developments have demonstrated the potential for electrocatalytic oxidation of benzene (B151609) and its derivatives to yield phenols with high selectivity, avoiding harsh reagents and co-product formation. innoget.com
Table 1: Comparison of Synthetic Approaches for Substituted Phenols
| Method | Advantages | Disadvantages | Potential for this compound |
| Traditional Halogenation & Nitration/Reduction/Diazotization | Well-established chemistry | Harsh conditions, multiple steps, potential for regioisomer formation | Applicable, but may lack efficiency and sustainability. |
| Catalytic Dehydrogenation | High selectivity, long catalyst life | Requires specific cyclic precursors | Could be a viable route if a suitable precursor is accessible. google.com |
| Flow Chemistry | Precise control, improved safety, scalability | Initial setup costs | Highly promising for optimizing and scaling up a known synthetic route. youtube.com |
| Electrochemical Synthesis | Mild conditions, high selectivity, avoids harsh reagents | May require specialized equipment | A green and efficient future direction for synthesis. organic-chemistry.orginnoget.com |
| Ipso-hydroxylation of Boronic Acids | Mild conditions, high functional group tolerance | Availability and cost of boronic acid precursors | A potentially very effective and green method. rsc.org |
Discovery of New Biological Activities and Therapeutic Applications
The biological activities of halogenated and methoxylated phenols are diverse, with documented antimicrobial, antioxidant, and anticancer properties. nih.govnih.govlibrarynmu.com The specific substitution pattern of this compound suggests it could be a valuable scaffold for the development of new therapeutic agents.
Future research in this domain should focus on:
Broad-Spectrum Biological Screening: A comprehensive screening of this compound and its derivatives against a wide range of biological targets is warranted. This could uncover novel activities in areas not yet explored for this specific substitution pattern. Phenolic compounds, in general, are known to interact with various cellular components, including proteins and membranes, leading to a wide array of biological effects. nih.gov
Anticancer Potential: Given that derivatives of bromophenols have shown anticancer activity, investigating the effects of this compound on various cancer cell lines is a logical next step. nih.gov Studies could explore its impact on cell proliferation, apoptosis, and cell cycle regulation. nih.gov
Antimicrobial and Antifouling Properties: Halogenated phenols are known for their antimicrobial efficacy. nih.gov Research could explore the activity of this compound against a panel of pathogenic bacteria and fungi, including drug-resistant strains. Its potential as an antifouling agent could also be investigated.
Neurological and Anti-inflammatory Activity: Some methoxyphenol derivatives have been investigated as inhibitors of enzymes like myeloperoxidase, which is implicated in inflammatory diseases such as atherosclerosis. nih.gov Screening this compound for activity against targets involved in neuroinflammation and other inflammatory conditions could be a fruitful area of research.
Integration of Artificial Intelligence and Machine Learning in Compound Design
For this compound, AI and ML can be leveraged in several ways:
Predictive Modeling: AI algorithms can be trained on existing data for substituted phenols to predict the physicochemical properties, biological activities, and potential toxicity of new derivatives of this compound. nih.govnih.gov This can help prioritize the synthesis of compounds with the highest probability of success. For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate molecular descriptors with observed biological activities. nih.gov
De Novo Drug Design: Generative AI models can design novel molecules based on the this compound scaffold, optimized for specific biological targets. mdpi.com These models can explore a vast chemical space to identify compounds with improved potency and selectivity.
Reaction Prediction and Synthesis Planning: AI tools can assist in designing more efficient synthetic routes to this compound and its analogs. By analyzing vast databases of chemical reactions, these tools can suggest optimal reaction conditions and predict potential side products.
Table 2: Applications of AI/ML in the Study of this compound
| AI/ML Application | Description | Potential Impact |
| QSAR Modeling | Develop models to predict biological activity based on molecular structure. nih.gov | Prioritize synthesis of the most promising derivatives. |
| Generative Models | Design novel molecules with desired properties based on the core scaffold. mdpi.com | Accelerate the discovery of new lead compounds. |
| Toxicity Prediction | Predict potential adverse effects of new derivatives early in the discovery process. mdpi.com | Reduce late-stage failures in drug development. |
| Synthesis Planning | Identify optimal and efficient synthetic routes. | Streamline the chemical synthesis process. |
Development of Sustainable and Environmentally Benign Chemical Processes
The principles of green chemistry are increasingly important in the chemical industry, aiming to reduce the environmental impact of chemical manufacturing. rsc.org For a halogenated aromatic compound like this compound, developing sustainable production methods is a critical future research direction.
Key areas for advancing green chemistry in the context of this compound include:
Greener Solvents and Reagents: Research into replacing hazardous solvents and reagents with more environmentally friendly alternatives is crucial. This includes exploring the use of water, ethanol, or ionic liquids as reaction media. rsc.org
Catalytic Halogenation: The use of elemental halogens in aromatic substitution reactions poses environmental and safety risks. rsc.org Developing catalytic methods that utilize safer halogen sources, such as halide salts, in combination with clean oxidants like hydrogen peroxide, represents a significant advance. rsc.org
Waste Valorization and Circular Economy: Investigating methods to recycle and reuse byproducts from the synthesis of this compound can contribute to a more circular economy.
Biodegradation of Halogenated Aromatics: Understanding the microbial degradation pathways of halogenated aromatic compounds is essential for managing their environmental fate. nih.gov Research in this area can inform the design of bioremediation strategies for potential environmental contamination. nih.gov
Interdisciplinary Research Collaborations for Enhanced Impact
The full potential of this compound can only be unlocked through collaboration across multiple scientific disciplines. The complexity of modern scientific challenges requires a multifaceted approach, integrating expertise from various fields.
Future progress will be driven by collaborations between:
Synthetic Organic Chemists and Chemical Engineers: To develop and scale up efficient and sustainable synthetic routes.
Medicinal Chemists, Biologists, and Pharmacologists: To design, synthesize, and evaluate new therapeutic agents based on the this compound scaffold. nih.govnih.gov
Computational Chemists and Data Scientists: To apply AI and ML tools for predictive modeling and de novo design, guiding experimental efforts. aurigeneservices.com
Environmental Scientists and Toxicologists: To assess the environmental impact and potential toxicity of the compound and its derivatives, ensuring a safe and sustainable life cycle.
By fostering these interdisciplinary partnerships, the scientific community can accelerate the translation of fundamental research on this compound into practical applications with real-world impact.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for confirming the identity and purity of 4-Bromo-5-fluoro-2-methoxyphenol?
- Methodological Answer :
- NMR : Use H and C NMR to confirm substituent positions. Compare chemical shifts with structurally similar brominated methoxyphenols (e.g., 2-Bromo-5-fluorophenol, δ 6.8–7.2 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z for : ~234.93) .
- HPLC : Reverse-phase chromatography with UV detection (λ ~280 nm) to assess purity (>95% by area) .
Q. How can researchers synthesize this compound, and what are common intermediates?
- Methodological Answer :
- Pathway : Start with 5-fluoro-2-methoxyphenol. Brominate selectively at the para position using (N-bromosuccinimide) in under radical initiation (e.g., AIBN) .
- Intermediate : 5-Fluoro-2-methoxyphenylboronic acid (CAS 849062-12-0) may serve as a precursor for Suzuki couplings .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.
- Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to minimize environmental impact .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodological Answer :
- Crystal Growth : Recrystallize from ethanol/water (1:1) to obtain single crystals .
- Refinement : Use SHELX programs (e.g., SHELXL for small-molecule refinement) to analyze bond angles, dihedral angles, and halogen interactions .
- Validation : Compare experimental data with DFT-calculated geometries (e.g., Gaussian09) to confirm electronic effects of substituents .
Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH, 40°C). Monitor via HPLC to identify decomposition products (e.g., demethylation or debromination) .
- Thermal Analysis : Use TGA/DSC to determine melting points () and decomposition thresholds. For similar bromophenols, ranges 42–89°C .
- Stabilizers : Add antioxidants (e.g., BHT) in non-polar solvents to inhibit radical-mediated degradation .
Q. How can researchers design derivatives of this compound for pharmaceutical applications?
- Methodological Answer :
- Functionalization : Introduce sulfonyl or boronic acid groups at the phenolic -OH via nucleophilic substitution (e.g., using ) to enhance bioactivity .
- Biological Screening : Test derivatives against kinase targets (e.g., EGFR) using in vitro assays. Compare IC values with parent compound .
- SAR Analysis : Correlate substituent electronegativity (Br, F, OCH) with pharmacokinetic properties (e.g., logP, solubility) .
Q. What analytical challenges arise when quantifying trace impurities in this compound?
- Methodological Answer :
- GC-MS : Use a DB-5 column and electron ionization (EI) to detect halogenated byproducts (e.g., debrominated analogs) .
- LC-MS/MS : Employ MRM (multiple reaction monitoring) for sensitive quantification of impurities (<0.1% w/w) .
- Validation : Follow ICH Q2(R1) guidelines for linearity (R > 0.995), precision (%RSD < 2%), and LOQ (<10 ppm) .
Data Contradictions and Mitigation
- Synthesis Yields : Discrepancies in bromination efficiency (e.g., 60–85% yields) may arise from solvent polarity or radical initiator concentration. Optimize using DoE (Design of Experiments) .
- Spectroscopic Assignments : Conflicting NMR shifts for ortho vs. para substituents can be resolved via 2D NMR (COSY, HSQC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
